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Compound of Interest

Compound Name: L-Asparagine-13C4,15N2,d8

Cat. No.: B12059438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental

applications, and relevant biological pathways of the stable isotope-labeled amino acid, L-

Asparagine-¹³C₄,¹⁵N₂,d₈. This molecule is a powerful tool in a range of research fields, including

metabolomics, proteomics, and drug development, offering the ability to trace and quantify

metabolic processes with high precision.

Core Chemical Properties
L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a non-radioactive, stable isotope-labeled version of the amino acid

L-asparagine. In this isotopologue, all four carbon atoms are replaced with carbon-13 (¹³C),

both nitrogen atoms are replaced with nitrogen-15 (¹⁵N), and eight hydrogen atoms are

replaced with deuterium (²H or d). These substitutions result in a significant mass shift

compared to the natural abundance isotopologue, making it an excellent internal standard for

mass spectrometry-based quantification.
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Property Value Reference(s)

Chemical Formula ¹³C₄H₀D₈¹⁵N₂O₃ [1]

Exact Mass 146.12 g/mol [1]

CAS Number 1217464-18-0 [1]

Isotopic Purity (¹³C) ≥98 atom % [1]

Isotopic Purity (¹⁵N) ≥98 atom % [1]

Isotopic Purity (D) ≥98 atom % [1]

Chemical Purity ≥95% (CP) [1]

Physical Form Solid [1]

Melting Point 232 °C (decomposes) [1]

Storage
Store at room temperature,

away from light and moisture.
[2]

Safety

Combustible solid. Personal

protective equipment should

include a dust mask (type

N95), eye shields, and gloves.

[1]

Key Applications and Experimental Protocols
The primary utility of L-Asparagine-¹³C₄,¹⁵N₂,d₈ lies in its application as a tracer and internal

standard in quantitative analytical techniques. Its known concentration and distinct mass allow

for precise measurement of endogenous L-asparagine levels in complex biological samples.

Metabolomics and Metabolic Flux Analysis (MFA)
In metabolomics, this labeled compound is invaluable for quantifying the flux through metabolic

pathways involving asparagine. By introducing ¹³C and ¹⁵N labeled asparagine into a biological

system, researchers can track the incorporation of these heavy atoms into downstream

metabolites.

Experimental Protocol: Stable Isotope Dilution LC-MS/MS for Amino Acid Quantification
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This protocol provides a general framework for the use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an

internal standard for the quantification of L-asparagine in biological samples such as plasma or

cell extracts.

Sample Preparation:

Thaw frozen biological samples on ice.

To 50 µL of sample (e.g., plasma, cell lysate), add a known amount of L-Asparagine-

¹³C₄,¹⁵N₂,d₈ internal standard solution. The amount of standard added should be optimized

to be within the linear range of the instrument and comparable to the expected

endogenous concentration of asparagine.

Precipitate proteins by adding 150 µL of ice-cold methanol. Vortex thoroughly.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated

protein.

Transfer the supernatant to a new tube for analysis. The supernatant can be dried down

and reconstituted in a suitable solvent for LC-MS/MS analysis if concentration is needed.

LC-MS/MS Analysis:

Liquid Chromatography (LC): Separation of amino acids is typically achieved using a

hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column

with an ion-pairing agent.

Example HILIC Mobile Phase A: Water with 0.1% formic acid

Example HILIC Mobile Phase B: Acetonitrile with 0.1% formic acid

A gradient from high organic to high aqueous mobile phase is used to elute the amino

acids.

Mass Spectrometry (MS): The analysis is performed on a triple quadrupole mass

spectrometer operating in positive ion mode using selected reaction monitoring (SRM) or

multiple reaction monitoring (MRM).
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MRM Transitions for L-Asparagine (unlabeled): Precursor ion (Q1) m/z 133.1 → Product

ion (Q3) m/z 74.1

MRM Transitions for L-Asparagine-¹³C₄,¹⁵N₂,d₈ (labeled): Precursor ion (Q1) m/z 147.1

→ Product ion (Q3) m/z 82.1

Instrument parameters such as collision energy and cone voltage should be optimized for

each analyte.

Data Analysis:

The concentration of endogenous L-asparagine is determined by calculating the ratio of

the peak area of the unlabeled analyte to the peak area of the labeled internal standard.

A calibration curve is generated using known concentrations of unlabeled L-asparagine

spiked with the same amount of internal standard to ensure accurate quantification.
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LC-MS/MS Workflow for Asparagine Quantification
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Proteomics
In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful

technique for quantitative analysis of protein expression. While arginine and lysine are most

commonly used for SILAC, labeled asparagine can be employed in specific experimental

contexts, particularly when studying proteins with a high asparagine content or when

investigating asparagine-specific post-translational modifications like N-linked glycosylation.

Experimental Protocol: SILAC-based Proteomics

Cell Culture and Labeling:

Culture two populations of cells in parallel.

One population (the "light" sample) is grown in standard culture medium.

The other population (the "heavy" sample) is grown in a medium where the standard L-

asparagine has been replaced with L-Asparagine-¹³C₄,¹⁵N₂,d₈.

Cells should be cultured for at least five to six doublings to ensure complete incorporation

of the labeled amino acid into the proteome.

Sample Mixing and Protein Extraction:

After the experimental treatment, the "light" and "heavy" cell populations are mixed in a 1:1

ratio based on cell number or protein concentration.

Lyse the combined cell pellet and extract the proteins using a suitable lysis buffer.

Protein Digestion and Peptide Fractionation:

The protein mixture is digested into peptides, typically using trypsin.

The resulting peptide mixture can be fractionated using techniques like strong cation

exchange (SCX) or high-pH reversed-phase chromatography to reduce sample

complexity.

LC-MS/MS Analysis:
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The peptide fractions are analyzed by high-resolution LC-MS/MS.

The mass spectrometer will detect pairs of peptides that are chemically identical but differ

in mass due to the presence of the stable isotopes.

Data Analysis:

Specialized proteomics software is used to identify the peptides and quantify the relative

abundance of the "light" and "heavy" forms.

The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative

abundance of the corresponding protein in the two cell populations.

NMR Spectroscopy
For protein NMR, uniform or selective labeling with ¹³C and ¹⁵N is crucial for resonance

assignment and structural studies. While L-Asparagine-¹³C₄,¹⁵N₂,d₈ provides uniform labeling of

asparagine residues, it is often used in conjunction with other labeled amino acids to achieve

specific labeling patterns that simplify complex NMR spectra. Deuteration is particularly

beneficial for studying larger proteins as it reduces signal broadening from dipolar coupling.

Experimental Protocol: Protein Expression for NMR Studies

Expression System:Escherichia coli is a commonly used host for recombinant protein

expression.

Culture Medium: A minimal medium (e.g., M9) is used to control the isotopic composition of

the expressed protein.

Isotope Labeling:

For uniform ¹⁵N labeling, ¹⁵NH₄Cl is used as the sole nitrogen source.

For uniform ¹³C labeling, ¹³C-glucose is used as the sole carbon source.

For selective labeling of asparagine residues, the minimal medium is supplemented with

L-Asparagine-¹³C₄,¹⁵N₂,d₈. To minimize isotopic scrambling, it may be necessary to use an

E. coli strain that is auxotrophic for asparagine.
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Protein Expression and Purification:

Induce protein expression (e.g., with IPTG).

Harvest the cells and purify the protein of interest using standard chromatographic

techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

NMR Spectroscopy:

The purified, isotopically labeled protein is then analyzed by multidimensional NMR

techniques (e.g., HSQC, HNCO, HN(CA)CO) to assign the chemical shifts of the

backbone and sidechain atoms.

Biological Pathways Involving L-Asparagine
L-Asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the

body. Its metabolism is central to various cellular processes, and its dysregulation is implicated

in certain diseases, notably acute lymphoblastic leukemia (ALL).

Asparagine Biosynthesis and Degradation
L-asparagine is synthesized from L-aspartate and glutamine in an ATP-dependent reaction

catalyzed by asparagine synthetase (ASNS). Conversely, L-asparagine is hydrolyzed back to

L-aspartate and ammonia by the enzyme L-asparaginase.

L-Aspartate

Asparagine
Synthetase (ASNS)Glutamine L-Asparagine

L-Asparaginase

Glutamate

Ammonia

ATP -> AMP + PPi
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Asparagine Biosynthesis and Degradation Pathway

L-Asparaginase in Cancer Therapy
The enzyme L-asparaginase is a cornerstone of chemotherapy for ALL. Many leukemic cells

lack sufficient asparagine synthetase activity and are therefore dependent on extracellular

asparagine for survival. L-asparaginase depletes circulating asparagine, leading to starvation

and apoptotic cell death in these cancer cells. The use of labeled asparagine can help in

monitoring the efficacy of L-asparaginase therapy by measuring the rate of asparagine

depletion.[3][4]

Depletion of asparagine by L-asparaginase can also impact downstream signaling pathways.

For instance, asparagine deprivation can lead to the inhibition of the mTORC1 signaling

pathway, which is a key regulator of cell growth and proliferation.
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Mechanism of L-Asparaginase Action in Leukemia

Conclusion
L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a versatile and powerful tool for researchers in the life sciences.

Its well-defined chemical and physical properties, combined with its utility in advanced

analytical techniques, make it an indispensable reagent for the quantitative study of amino acid

metabolism, protein dynamics, and the mechanism of action of therapeutic agents. The
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protocols and pathway diagrams provided in this guide serve as a foundational resource for the

effective application of this stable isotope-labeled compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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